molecular formula C9H14 B15183427 2-Methyl-2,4,6-octatriene CAS No. 18304-15-9

2-Methyl-2,4,6-octatriene

Cat. No.: B15183427
CAS No.: 18304-15-9
M. Wt: 122.21 g/mol
InChI Key: AHXXJOUHGBPWGW-YTXTXJHMSA-N
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Description

The compound known as 2-Methyl-2,4,6-octatriene, (4E,6E)-, with the identifier 2DQX4I9K1I, is an organic molecule with the molecular formula C9H14. This compound is characterized by its linear structure with alternating double bonds, making it a conjugated triene. The presence of conjugated double bonds imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6-octatriene, (4E,6E)-, typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound, (4E,6E)-, may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6-octatriene, (4E,6E)-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated products.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon or platinum oxide are employed in hydrogenation reactions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Epoxides and diols are common products.

    Reduction: Saturated hydrocarbons such as 2-methyl-octane.

    Substitution: Halogenated derivatives like 2-bromo-2,4,6-octatriene.

Scientific Research Applications

2-Methyl-2,4,6-octatriene, (4E,6E)-, has several applications in scientific research:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6-octatriene, (4E,6E)-, involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in redox biology and chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-butadiene (Isoprene): A simpler conjugated diene with similar reactivity.

    1,3,5-Hexatriene: Another conjugated triene with a different substitution pattern.

    2,4-Hexadiene: A conjugated diene with fewer double bonds.

Uniqueness

2-Methyl-2,4,6-octatriene, (4E,6E)-, is unique due to its specific substitution pattern and the presence of three conjugated double bonds. This structure imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

18304-15-9

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

(4E,6E)-2-methylocta-2,4,6-triene

InChI

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6+

InChI Key

AHXXJOUHGBPWGW-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/C=C(C)C

Canonical SMILES

CC=CC=CC=C(C)C

Origin of Product

United States

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